molecular formula C8H3F7N2O2 B6312532 N,N-Bis(trifluoromethyl)-4-fluoro-3-nitroaniline CAS No. 1357625-55-8

N,N-Bis(trifluoromethyl)-4-fluoro-3-nitroaniline

Cat. No.: B6312532
CAS No.: 1357625-55-8
M. Wt: 292.11 g/mol
InChI Key: ZIKBJXKMGDREBG-UHFFFAOYSA-N
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Description

N,N-Bis(trifluoromethyl)-4-fluoro-3-nitroaniline: is a fluorinated aromatic compound characterized by the presence of trifluoromethyl groups, a fluoro substituent, and a nitro group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(trifluoromethyl)-4-fluoro-3-nitroaniline typically involves the introduction of trifluoromethyl groups onto an aniline derivative. One common method includes the reaction of 4-fluoro-3-nitroaniline with trifluoromethylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of storable and stable reagents can improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(trifluoromethyl)-4-fluoro-3-nitroaniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The presence of electron-withdrawing groups such as nitro and trifluoromethyl makes the aromatic ring susceptible to nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen, leading to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Substituted aniline derivatives.

    Reduction: N,N-Bis(trifluoromethyl)-4-fluoro-3-aminoaniline.

    Oxidation: N,N-Bis(trifluoromethyl)-4-fluoro-3-nitrosoaniline.

Scientific Research Applications

Chemistry: N,N-Bis(trifluoromethyl)-4-fluoro-3-nitroaniline is used as a building block in the synthesis of various fluorinated compounds. Its unique electronic properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound can be used to design and synthesize new pharmaceuticals with enhanced bioavailability and metabolic stability. The trifluoromethyl groups can improve the lipophilicity and membrane permeability of drug candidates .

Industry: The compound finds applications in the agrochemical industry as a precursor for the synthesis of herbicides and pesticides. Its stability and reactivity make it suitable for developing new agrochemical formulations .

Mechanism of Action

The mechanism of action of N,N-Bis(trifluoromethyl)-4-fluoro-3-nitroaniline involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the binding affinity of the compound to target proteins or enzymes by increasing hydrophobic interactions. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The fluoro substituent can affect the compound’s electronic distribution, further modulating its interaction with molecular targets .

Comparison with Similar Compounds

Uniqueness: N,N-Bis(trifluoromethyl)-4-fluoro-3-nitroaniline is unique due to the combination of trifluoromethyl, fluoro, and nitro groups on the aniline core. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in various fields .

Properties

IUPAC Name

4-fluoro-3-nitro-N,N-bis(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7N2O2/c9-5-2-1-4(3-6(5)17(18)19)16(7(10,11)12)8(13,14)15/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKBJXKMGDREBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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